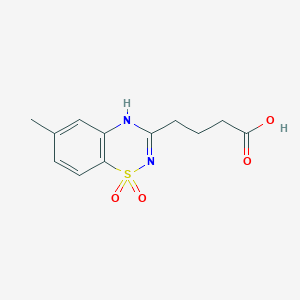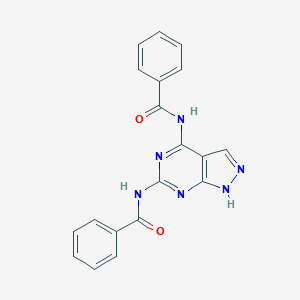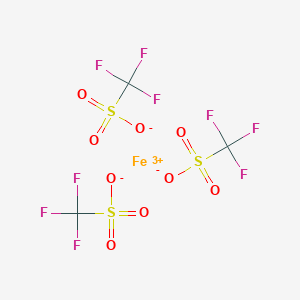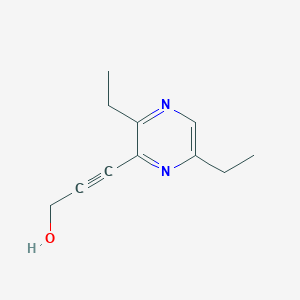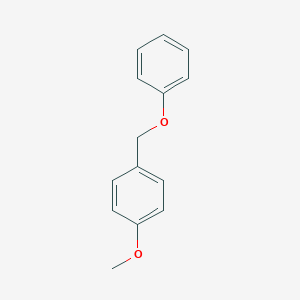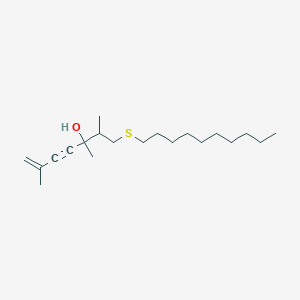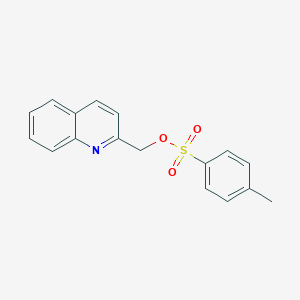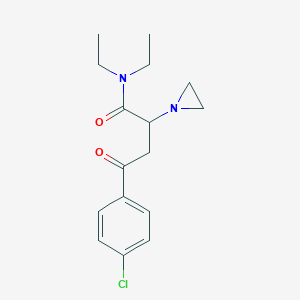
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.
作用機序
The mechanism of action of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide is not fully understood, but it is thought to involve the stabilization of the tumor suppressor protein p53. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to bind to the DNA-binding domain of p53 and to induce a conformational change that stabilizes the protein and enhances its transcriptional activity. This leads to the activation of downstream targets that induce apoptosis in cancer cells.
生化学的および生理学的効果
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury in animal models.
実験室実験の利点と制限
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models, and its mechanism of action has been well characterized. However, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. One area of focus is the development of more soluble analogs of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide that can be administered more easily in vivo. Another area of focus is the investigation of the potential of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in combination with other anticancer agents, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide in humans, and to identify biomarkers that can predict response to this compound.
合成法
The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide involves the reaction of 4-chloroacetophenone with diethylamine to form 2-(4-chlorophenyl)-2-oxoethyl)-N,N-diethylacetamide. This compound is then reacted with aziridine to produce alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide. The synthesis of alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been described in detail in several publications.
科学的研究の応用
Alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide has also been investigated for its potential to sensitize cancer cells to chemotherapy and radiation therapy.
特性
CAS番号 |
108260-27-1 |
|---|---|
製品名 |
alpha-(2-(4-Chlorophenyl)-2-oxoethyl)-N,N-diethyl-1-aziridineacetamide |
分子式 |
C16H21ClN2O2 |
分子量 |
308.8 g/mol |
IUPAC名 |
2-(aziridin-1-yl)-4-(4-chlorophenyl)-N,N-diethyl-4-oxobutanamide |
InChI |
InChI=1S/C16H21ClN2O2/c1-3-18(4-2)16(21)14(19-9-10-19)11-15(20)12-5-7-13(17)8-6-12/h5-8,14H,3-4,9-11H2,1-2H3 |
InChIキー |
FCZZMHGZUAFZCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
正規SMILES |
CCN(CC)C(=O)C(CC(=O)C1=CC=C(C=C1)Cl)N2CC2 |
同義語 |
2-aziridin-1-yl-4-(4-chlorophenyl)-N,N-diethyl-4-oxo-butanamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)
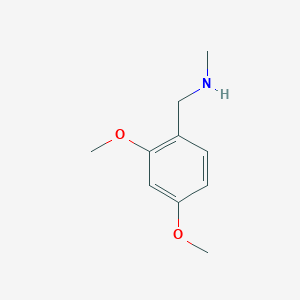

![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
![Amino 5-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B12976.png)

